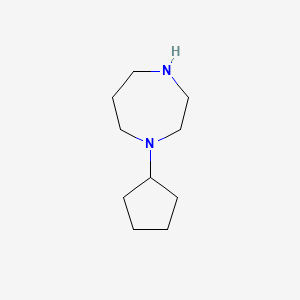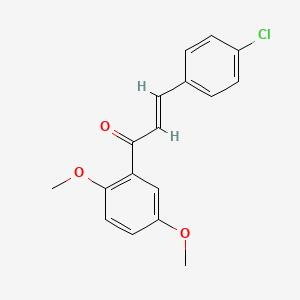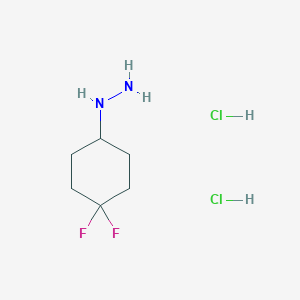
1-Cyclopentyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-1,4-diazepane is a chemical compound with the empirical formula C24H36N2O6S2 and a molecular weight of 512.68 . It is a solid substance and is part of a class of compounds known as 1,4-diazepines . These are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, including this compound, has been a subject of interest for many researchers due to their medicinal importance . N-Propargylamines, versatile building blocks in organic synthesis, have been successfully transformed into many significant N-heterocycles . The synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years due to high atom economy and shorter synthetic routes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=S(C(C=C1)=CC=C1C)(O)=O.O=S(C(C=C2)=CC=C2C)(O)=O.N3(CCCNCC3)C4CCCC4 . Chemical Reactions Analysis
1,4-Diazepines, including this compound, have been studied extensively for their reactivity . They are involved in a variety of chemical reactions, which contribute to their wide range of biological activities .Physical and Chemical Properties Analysis
This compound is a solid substance . It has an empirical formula of C24H36N2O6S2 and a molecular weight of 512.68 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : 1,4-diazacycles, including diazepanes, are synthesized using unique catalytic routes, as demonstrated by Nalikezhathu et al. (2023) who reported the synthesis of these compounds by diol-diamine coupling using a specific ruthenium(II) catalyst. This method allows the creation of diazepanes generally inaccessible via other catalytic routes and is applicable to different amines and alcohols relevant in medicinal platforms (Nalikezhathu et al., 2023).
Chemical Transformations : Ren et al. (2017) explored 4-Diazoisochroman-3-imines as a new class of metal carbene precursors. They demonstrated that these compounds, under specific catalysis, can undergo transformations to produce various heterocyclic compounds, including tetrahydroisochromeno[3,4-b]azepines (Ren et al., 2017).
Catalysis in Organic Synthesis : A study by Moosavi-Zare et al. (2016) described the use of a novel nanostructured catalyst based on 1,4-diaza-bicyclo[2.2.2]octane for the efficient synthesis of spiropyrans. This highlights the role of diazepane derivatives in facilitating complex organic reactions (Moosavi‐Zare et al., 2016).
Medicinal Chemistry : The 1,3-diazepine scaffold, closely related to 1,4-diazepane, is noted for its applications in medicinal chemistry. Malki et al. (2021) discussed its presence in biologically active compounds, including its use in designing compounds with a range of biological activities, demonstrating the versatility of diazepane-related structures in drug design (Malki et al., 2021).
Drug Discovery : Boddy et al. (2019) described a strategy for rapid assembly of saturated nitrogen heterocycles, including diazepanes, via a one-pot N-H insertion and cyclization sequence. This method, applicable in drug discovery, showcases the importance of diazepane derivatives in constructing complex molecular structures (Boddy et al., 2019).
Pharmacokinetics and Drug Metabolism : Inomata et al. (2005) investigated the effects of genetic polymorphism on the pharmacokinetics of diazepam, a diazepane derivative, and its influence on recovery from general anesthesia. This study underscores the significance of diazepane derivatives in understanding drug metabolism and personalized medicine (Inomata et al., 2005).
Eigenschaften
IUPAC Name |
1-cyclopentyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-5-10(4-1)12-8-3-6-11-7-9-12/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTJLUGTAUOTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947399 |
Source


|
| Record name | 1-Cyclopentyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245070-83-1 |
Source


|
| Record name | 1-Cyclopentyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide](/img/structure/B2827114.png)

![Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2827116.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827118.png)
![N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2827122.png)




![4-[1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2827131.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2827134.png)
![4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid](/img/structure/B2827135.png)
